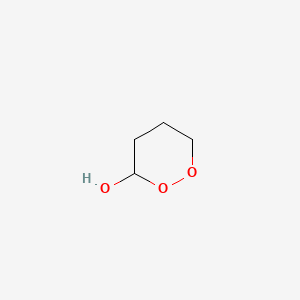

Dioxanol

Description

Structure

3D Structure

Properties

CAS No. |

71330-24-0 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

dioxan-3-ol |

InChI |

InChI=1S/C4H8O3/c5-4-2-1-3-6-7-4/h4-5H,1-3H2 |

InChI Key |

JYMYVPSOAXOLGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OOC1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of 1,4-dioxane (B91453). The information is presented to support research, development, and safety assessments involving this compound.

Chemical Structure and Identification

1,4-Dioxane, often referred to simply as dioxane, is a heterocyclic organic compound classified as an ether. Its chemical structure consists of a six-membered ring containing four carbon atoms and two oxygen atoms at opposite positions (positions 1 and 4). The empirical formula for 1,4-dioxane is C₄H₈O₂.[1][2] While other isomers such as 1,2-dioxane (B1202867) and 1,3-dioxane (B1201747) exist, the 1,4-isomer is the most commonly encountered in industrial applications and research settings.[1][3]

The molecule is conformationally flexible, readily interconverting between chair and boat conformations.[1] This flexibility is a key aspect of its chemical behavior and interactions.

Physicochemical Properties of 1,4-Dioxane

The physicochemical properties of 1,4-dioxane are critical for understanding its behavior as a solvent, its environmental fate, and its toxicological profile. A summary of its key quantitative properties is presented in the tables below.

General and Physical Properties

| Property | Value | References |

| Molecular Weight | 88.11 g/mol | [2][4][5] |

| Appearance | Colorless liquid | [2][4] |

| Odor | Faint, sweet, ether-like | [1][6] |

| Melting Point | 11.8 °C (53.2 °F) | [1][2][7] |

| Boiling Point | 101.1 °C (214.0 °F) | [1][2][8] |

| Density | 1.033 g/mL at 20 °C | [1][4][7] |

| Vapor Pressure | 29 mmHg at 20 °C | [1] |

| Vapor Density | 3.0 (Air = 1) | [6] |

Solubility and Partition Coefficients

| Property | Value | References |

| Solubility in Water | Miscible | [1][2][9] |

| Solubility in Organic Solvents | Soluble in most organic solvents | [5] |

| Log Kow (Octanol-Water Partition Coefficient) | -0.27 | [10] |

| Log Koc (Soil Organic Carbon-Water Partition Coefficient) | 1.23 | [10] |

Safety and Flammability

| Property | Value | References |

| Flash Point | 12 °C (54 °F) (closed cup) | [6][11] |

| Autoignition Temperature | 180 °C (356 °F) | [7][10] |

| Lower Explosive Limit (LEL) | 2.0% | [10] |

| Upper Explosive Limit (UEL) | 22.0% | [10] |

Experimental Protocols for Property Determination

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline the general experimental protocols for measuring key properties of 1,4-dioxane.

Determination of Boiling Point

The boiling point of an organic liquid like 1,4-dioxane can be determined using several methods, including the Thiele tube method, simple distillation, or a reflux setup.[4][10][12] The Thiele tube method is suitable for small sample volumes.

Thiele Tube Method Protocol:

-

Sample Preparation: A small amount of 1,4-dioxane (less than 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer. The entire setup is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) such that the sample is immersed in the oil.[12]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[10]

-

Observation: As the temperature rises, a continuous stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until the bubbling is rapid.[10]

-

Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point of the sample.[12]

Determination of Melting Point

Since 1,4-dioxane has a melting point of 11.8 °C, its solid form can be obtained by cooling. The melting point can be determined using a melting point apparatus.

Melting Point Apparatus Protocol:

-

Sample Preparation: A small amount of solidified 1,4-dioxane is finely powdered. The open end of a capillary tube is pressed into the powder to introduce a small amount of the solid. The tube is then inverted and tapped gently to pack the solid at the sealed end to a height of 2-3 mm.[13]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. A faster rate can be used initially to approach the expected melting point, but the heating rate should be reduced to 1-2 °C per minute near the melting point to ensure accuracy.[13]

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.[13]

Determination of Solubility in Water

The miscibility of 1,4-dioxane in water can be qualitatively and quantitatively determined.

Qualitative Solubility Test Protocol:

-

Sample and Solvent: In a small test tube, approximately 0.1 g of 1,4-dioxane is mixed with 3 mL of deionized water.[11]

-

Observation: The mixture is agitated vigorously. If the dioxane dissolves completely to form a single homogeneous phase, it is considered miscible.[11]

Quantitative Solubility Determination (ASTM E1148):

For a more quantitative assessment, the ASTM E1148 standard test method can be followed. This involves preparing a saturated solution of the organic compound in water, allowing it to equilibrate, and then measuring the concentration of the compound in the aqueous phase using an appropriate analytical technique such as gas chromatography.[1]

Determination of Flash Point

The flash point is a critical safety parameter, and for a flammable liquid like 1,4-dioxane, a closed-cup method is commonly used for its determination.

Closed-Cup Flash Point Test Protocol (e.g., Pensky-Martens):

-

Apparatus: A Pensky-Martens closed-cup flash point tester is used.[11]

-

Sample Preparation: The test cup is filled with 1,4-dioxane to the specified level.

-

Heating: The sample is heated at a slow, constant rate while being stirred.[11]

-

Ignition Source Application: At regular temperature intervals, an ignition source (a small flame) is introduced into the vapor space above the liquid through an opening in the lid.[11]

-

Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[11]

Metabolic Pathway of 1,4-Dioxane

The primary metabolic pathway of 1,4-dioxane in mammals involves oxidation by the cytochrome P450 enzyme system, specifically CYP2E1.[6][9][14] This metabolic activation is a key area of research in understanding the toxicity and carcinogenicity of dioxane.

The metabolism of 1,4-dioxane primarily occurs in the liver and results in the formation of β-hydroxyethoxyacetic acid (HEAA), which is then excreted in the urine.[6] The proposed metabolic steps are as follows:

-

Hydroxylation: 1,4-Dioxane is hydroxylated by CYP2E1 to form an unstable hemiacetal.

-

Ring Opening: The hemiacetal undergoes spontaneous ring-opening to form 2-hydroxyethoxyacetaldehyde.

-

Oxidation: 2-Hydroxyethoxyacetaldehyde is further oxidized to β-hydroxyethoxyacetic acid (HEAA).

Experimental Workflow for Dioxane Analysis in Water

The analysis of 1,4-dioxane in aqueous samples, particularly at low concentrations, requires a sensitive and specific analytical method. EPA Method 522 is a widely used protocol for the determination of 1,4-dioxane in drinking water.[6][8][10]

The general workflow for this method is as follows:

-

Sample Collection and Preservation: A water sample is collected and preserved to prevent microbial degradation.

-

Surrogate Spiking: An isotopically labeled surrogate, such as 1,4-dioxane-d8, is added to the sample to monitor method performance.[10]

-

Solid Phase Extraction (SPE): The water sample is passed through a solid-phase extraction cartridge (e.g., coconut charcoal) to adsorb the dioxane.[8][10]

-

Elution: The adsorbed dioxane is eluted from the SPE cartridge using a small volume of an organic solvent like dichloromethane.[8][10]

-

Internal Standard Addition: An internal standard, such as tetrahydrofuran-d8, is added to the extract for quantification.[10]

-

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: The extract is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[8][10]

Logical Relationship of Dioxane Hazards and Safety Precautions

Understanding the hazards associated with 1,4-dioxane and the corresponding safety precautions is crucial for researchers and laboratory personnel.

1,4-Dioxane is classified as a probable human carcinogen and can cause damage to the liver and kidneys upon prolonged or high-level exposure. It is also a flammable liquid and can form explosive peroxides upon storage, especially when anhydrous.[15] Therefore, stringent safety measures are required when handling this chemical.

References

- 1. store.astm.org [store.astm.org]

- 2. alphalab.com [alphalab.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. denix.osd.mil [denix.osd.mil]

- 5. 1,4-Dioxane | 123-91-1 [chemicalbook.com]

- 6. agilent.com [agilent.com]

- 7. Table 4-2, Physical and Chemical Properties of 1,4-Dioxane - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. clu-in.org [clu-in.org]

- 9. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. NEMI Method Summary - 522 [nemi.gov]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. store.astm.org [store.astm.org]

- 15. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

Synthesis of 1,4-Dioxane for Laboratory Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent methods for the synthesis of 1,4-dioxane (B91453) in a laboratory setting. The document details the core chemical reactions, experimental protocols, and purification techniques necessary to obtain high-purity 1,4-dioxane suitable for research and development applications.

Introduction

1,4-Dioxane is a heterocyclic organic compound widely utilized as a versatile aprotic solvent in various chemical processes, including pharmaceutical and fine chemical synthesis.[1][2] Its miscibility with water and many organic solvents, coupled with a relatively high boiling point (101 °C), makes it a suitable medium for a range of reactions.[3] This guide focuses on the practical synthesis of 1,4-dioxane for laboratory use, with an emphasis on the acid-catalyzed dehydration of diethylene glycol, the most common and economically viable method.[1][3][4][5]

Synthesis Methodologies

Several synthetic routes to 1,4-dioxane have been established. The most prominent methods include:

-

Acid-Catalyzed Dehydration of Diethylene Glycol: This is the most widely employed commercial and laboratory method, involving the intramolecular cyclization of diethylene glycol in the presence of an acid catalyst.[1][3][4]

-

Cyclo-dimerization of Ethylene (B1197577) Oxide: This method involves the catalyzed dimerization of ethylene oxide over acidic catalysts.[4]

-

Williamson Ether Synthesis: A classic method involving the ring closure of a halo-ether, such as 2-chloro-2'-hydroxydiethyl ether, by treatment with a base.[4]

This guide will primarily focus on the dehydration of diethylene glycol due to its prevalence and accessibility of starting materials.

Acid-Catalyzed Dehydration of Diethylene Glycol

The acid-catalyzed dehydration of diethylene glycol is a straightforward and efficient method for producing 1,4-dioxane. The reaction proceeds via an intramolecular nucleophilic substitution, where one hydroxyl group, after protonation, is displaced by the other to form the cyclic ether.

Reaction Scheme:

Caption: Acid-catalyzed dehydration of diethylene glycol to 1,4-dioxane.

A variety of acid catalysts can be employed for this reaction, with sulfuric acid being the most common. Other suitable catalysts include phosphoric acid, p-toluenesulfonic acid, and strongly acidic ion-exchange resins.[4]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | Diethylene Glycol | [4] |

| Catalyst | Concentrated Sulfuric Acid (approx. 5%) | [4] |

| Temperature Range | 130 - 200 °C | [4] |

| Optimal Temperature | 160 °C | [4] |

| Pressure | Partial vacuum to slight pressure (188–825 mm Hg) | [4] |

| Achievable Yield | ~90% | [4] |

Key Byproducts:

The primary byproducts of this reaction include 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, and acetaldehyde.[4] Crotonaldehyde and polyglycols may also be formed to a lesser extent.[4] The formation of tars is a common issue, particularly with sulfuric acid, which can lead to discoloration of the product.[1]

Experimental Protocols

Synthesis of 1,4-Dioxane from Diethylene Glycol

This protocol is a generalized procedure based on common laboratory practices for the acid-catalyzed dehydration of diethylene glycol.

Materials:

-

Diethylene glycol

-

Concentrated sulfuric acid (98%)

-

Potassium hydroxide (B78521) (pellets)

-

Sodium metal (optional, for final drying)

-

Molecular sieves (4Å)

Equipment:

-

Round-bottom flask

-

Heating mantle

-

Stir bar

-

Distillation apparatus (condenser, receiving flask)

-

Separatory funnel

-

Thermometer

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a stir bar, add 300 mL of diethylene glycol.[6] Carefully and slowly add 35 mL of concentrated sulfuric acid while stirring.[6] The addition is exothermic and should be done with caution.

-

Distillation: Assemble a distillation apparatus and heat the mixture. The reaction will begin to produce 1,4-dioxane and water, which will co-distill as an azeotrope.[3][4] Collect the distillate that comes over between 85-101 °C. Continue the distillation until the temperature of the distilling vapor starts to rise above this range or until charring in the reaction flask becomes excessive.

-

Initial Purification (Salting Out): Transfer the collected distillate to a separatory funnel. Add potassium hydroxide pellets in portions with shaking until the aqueous layer is saturated and a distinct organic layer of 1,4-dioxane separates.[6] This step also helps to neutralize any acidic impurities and polymerize aldehydes.[6]

-

Separation: Separate the upper organic layer containing the 1,4-dioxane.

-

Final Distillation and Drying: Dry the separated 1,4-dioxane over fresh potassium hydroxide pellets for several hours or overnight. For further purification, decant the dioxane and distill it from fresh sodium metal or reflux over sodium until the metal surface remains bright. Alternatively, for a less hazardous drying method, the distilled dioxane can be stored over activated 4Å molecular sieves.

Workflow for Synthesis and Purification:

Caption: General workflow for the synthesis and purification of 1,4-dioxane.

Purification of Technical-Grade 1,4-Dioxane

For many applications, commercially available 1,4-dioxane may require further purification to remove common impurities such as water, acetic acid, and peroxides.[7]

Common Impurities and Removal Methods:

| Impurity | Removal Method | Reference |

| Water | Azeotropic distillation, salting out with KOH, drying with molecular sieves or sodium metal. | [6][7] |

| Acetaldehyde | Distillation, treatment with acids to induce polymerization followed by distillation. | [4] |

| Peroxides | Refluxing with sodium borohydride (B1222165) or anhydrous stannous chloride and distilling, or percolation through activated alumina (B75360). | [7] |

| Acetic Acid | Treatment with potassium hydroxide. | [7] |

Detailed Purification Protocol:

-

Peroxide Removal: Check for the presence of peroxides using potassium iodide test strips. If peroxides are present, they can be removed by passing the solvent through a column of activated alumina or by refluxing with a reducing agent like sodium borohydride followed by distillation.[7]

-

Water and Acid Removal: Reflux the 1,4-dioxane with potassium hydroxide pellets for several hours. This will neutralize acidic impurities and begin the removal of water.

-

Distillation: Distill the 1,4-dioxane from the potassium hydroxide.

-

Final Drying: For applications requiring anhydrous solvent, the distilled 1,4-dioxane should be refluxed over sodium metal until the sodium surface remains untarnished. The final product should then be distilled under a dry, inert atmosphere (e.g., nitrogen or argon) and stored over molecular sieves away from light and air.

Safety Considerations

1,4-Dioxane is a flammable liquid and a potential carcinogen.[3] It can form explosive peroxides upon prolonged exposure to air and light. Therefore, it is crucial to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses). Before distilling, always test for the presence of peroxides. If peroxides are present, they must be removed before heating to prevent a violent explosion. Store purified 1,4-dioxane under an inert atmosphere and away from heat and light.

Conclusion

The synthesis of 1,4-dioxane via the acid-catalyzed dehydration of diethylene glycol is a well-established and efficient method for laboratory-scale production. Proper purification is critical to remove byproducts, water, and dangerous peroxides, ensuring the solvent is of high purity for sensitive applications. Adherence to strict safety protocols is mandatory when handling and purifying 1,4-dioxane.

References

- 1. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 2. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]

- 3. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 1,4-Dioxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane (B91453) is a heterocyclic organic compound, classified as an ether, that has seen widespread use as a solvent and stabilizer for chlorinated hydrocarbons.[1] Despite its utility, its persistence in the environment, high mobility in groundwater, and classification as a likely human carcinogen have made it a compound of significant concern.[2][3] This technical guide provides an in-depth overview of the core physical and chemical properties of 1,4-dioxane, detailed experimental protocols for their determination, and visualizations of key chemical and biological pathways.

Physical Properties of 1,4-Dioxane

1,4-Dioxane is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1] It is fully miscible with water and most organic solvents, a property that contributes to its environmental mobility.[4][5] The key physical properties are summarized in the tables below.

Table 1: General and Physical Properties of 1,4-Dioxane

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [6] |

| Molecular Weight | 88.11 g/mol | [7] |

| CAS Number | 123-91-1 | [6] |

| Appearance | Colorless liquid | [4] |

| Odor | Faint, sweet, ether-like | [1] |

| Melting Point | 11.8 °C (53.2 °F) | [1][7] |

| Boiling Point | 101.1 °C (214.0 °F) at 760 mmHg | [1][7] |

| Density | 1.033 g/mL at 20 °C | [1] |

| Vapor Pressure | 38.1 mmHg at 25 °C | [8] |

| Vapor Density | 3.03 (Air = 1) | [7] |

| Solubility in Water | Miscible | [1][4] |

| Refractive Index (n²⁰/D) | 1.4224 | [8] |

| Viscosity | 1.19 mPa·s at 25 °C | [9] |

| Surface Tension | 32.75 mN/m at 25°C | [8] |

| Henry's Law Constant | 4.80 x 10⁻⁶ atm·m³/mol at 25 °C | [8] |

| Octanol-Water Partition Coefficient (Log Kow) | -0.27 | [8] |

| Organic Carbon-Water Partition Coefficient (Log Koc) | 1.23 - 1.46 | [8] |

Table 2: Flammability and Safety Properties of 1,4-Dioxane

| Property | Value | Reference(s) |

| Flash Point | 12 °C (54 °F) - Closed Cup | [1] |

| Autoignition Temperature | 180 °C (356 °F) | [1] |

| Flammable Limits in Air | Lower: 2.0% | [1] |

| Upper: 22.0% | [1] |

Chemical Properties and Reactivity

1,4-Dioxane is a stable compound but can form explosive peroxides upon prolonged exposure to air and light, especially when anhydrous.[4] This reactivity is a significant safety concern, and distillation of 1,4-dioxane should only be performed after testing for and removing peroxides.[10] It is incompatible with strong oxidizing agents, strong acids, and some catalysts.[10]

The industrial synthesis of 1,4-dioxane is typically achieved through the acid-catalyzed dehydration of diethylene glycol.[6][11]

Experimental Protocols

The determination of the physical and chemical properties of 1,4-dioxane follows standardized international methods to ensure reproducibility and comparability of data.

Determination of Physical Properties

Standardized methods from organizations like the Organisation for Economic Co-operation and Development (OECD) and ASTM International are employed for determining physical properties.[1][12]

-

Boiling Point (OECD Test Guideline 103): This method involves distilling the substance and measuring the temperature at which the liquid and vapor phases are in equilibrium at a given pressure.

-

Melting Point (OECD Test Guideline 102): The capillary method is commonly used, where a small sample in a capillary tube is heated, and the temperature range over which the substance melts is observed.

-

Density: Density is typically measured using a pycnometer or a vibrating tube densimeter, which determines the mass of a known volume of the liquid at a specific temperature.[13]

-

Vapor Pressure (OECD Test Guideline 104): The vapor pressure can be determined by static, dynamic, or effusion methods, which measure the pressure exerted by the vapor in equilibrium with the liquid at a given temperature.[14][15]

-

Flash Point (e.g., ASTM D56, ASTM D93): The flash point is determined using a closed-cup or open-cup apparatus. The sample is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors ignite.[16]

-

Viscosity (OECD Test Guideline 114): Viscosity can be measured using capillary viscometers (e.g., Ostwald or Ubbelohde type) or rotational viscometers. Capillary methods measure the time it takes for a specific volume of liquid to flow through a capillary under gravity.[17][18][19]

Analytical Determination in Environmental Samples

The analysis of 1,4-dioxane in environmental samples, particularly water, is crucial for monitoring and remediation. EPA Method 522 is a widely accepted protocol for drinking water analysis.[20][21]

-

EPA Method 522: Determination of 1,4-Dioxane in Drinking Water: This method involves solid-phase extraction (SPE) to concentrate the analyte from a water sample, followed by gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM) for detection and quantification.[21][22] The use of an isotopically labeled surrogate (1,4-dioxane-d8) is employed for accurate quantitation.[20]

Toxicology and Metabolism

1,4-Dioxane is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA) and "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[2][3] Chronic exposure in animal studies has been shown to cause liver and kidney damage and tumors of the nasal cavity and liver.[3][23]

The primary route of metabolism in humans and animals is through oxidation by cytochrome P450 enzymes, particularly CYP2E1.[23][24] This process converts 1,4-dioxane to 2-hydroxyethoxyacetic acid (HEAA), which is then excreted in the urine.[10][25] The carcinogenic mode of action is believed to be non-genotoxic, arising from chronic cytotoxicity and regenerative cell proliferation driven by oxidative stress, rather than direct interaction with DNA.[2][23][26]

Conclusion

1,4-Dioxane possesses a unique combination of physical and chemical properties, namely its high water solubility and chemical stability, that make it both a useful industrial solvent and a challenging environmental contaminant. A thorough understanding of these properties, the standardized methods for their measurement, and the compound's metabolic fate is essential for researchers, scientists, and drug development professionals working with or assessing the risks associated with 1,4-dioxane. The data and protocols presented in this guide serve as a comprehensive technical resource for these purposes.

References

- 1. oecd.org [oecd.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. 1,4-Dioxane | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 4. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 5. oecd.org [oecd.org]

- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 7. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 9. OECD and EU test guidelines - ECHA [echa.europa.eu]

- 10. Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]

- 13. gazi.edu.tr [gazi.edu.tr]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. pubs.acs.org [pubs.acs.org]

- 16. delltech.com [delltech.com]

- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 18. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 19. uobabylon.edu.iq [uobabylon.edu.iq]

- 20. alphalab.com [alphalab.com]

- 21. unitedchem.com [unitedchem.com]

- 22. fms-inc.com [fms-inc.com]

- 23. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanistic Considerations in 1,4-Dioxane Cancer Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 25. atsdr.cdc.gov [atsdr.cdc.gov]

- 26. researchgate.net [researchgate.net]

Commercial Production of 1,4-Dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane (B91453) is a heterocyclic organic compound classified as an ether. It is a colorless liquid with a faint sweet odor similar to that of diethyl ether. Commercially, it is a versatile aprotic solvent used in a variety of applications, including as a stabilizer for chlorinated solvents, a solvent in the manufacturing of pharmaceuticals and other organic chemicals, and in various laboratory applications. This guide provides a comprehensive overview of the core commercial production methods for 1,4-dioxane, detailing the underlying chemistry, process conditions, and purification techniques.

Core Commercial Production Methods

The industrial synthesis of 1,4-dioxane is dominated by two primary routes: the acid-catalyzed dehydration of diethylene glycol and the catalyzed cyclodimerization of ethylene (B1197577) oxide.

Acid-Catalyzed Dehydration of Diethylene Glycol

This is the most widely employed commercial method for the production of 1,4-dioxane.[1][2][3] The process involves the intramolecular dehydration of diethylene glycol in the presence of an acid catalyst.

Chemical Reaction:

The overall reaction is as follows:

HO-CH₂CH₂-O-CH₂CH₂-OH → C₄H₈O₂ + H₂O

The reaction proceeds via protonation of a hydroxyl group, followed by intramolecular nucleophilic attack by the other hydroxyl group, leading to the formation of the dioxane ring and the elimination of a water molecule.

Catalysts:

Concentrated sulfuric acid (typically around 5% by weight) is the most common catalyst used in this process.[1] However, other acid catalysts have also been reported, including:

Process Conditions:

The reaction is typically carried out as a continuous process in a heated reaction vessel.[1] Key process parameters include:

-

Temperature: 130°C to 200°C, with an ideal temperature reported to be around 160°C.[1]

-

Pressure: The reaction can be conducted under a range of pressures, from a partial vacuum to slight atmospheric pressure (e.g., 188–825 mm Hg).[1] Operating at sub-atmospheric pressure can help in the continuous removal of the 1,4-dioxane/water azeotrope, driving the reaction forward.

Byproducts:

The primary byproducts of this reaction include 2-methyl-1,3-dioxolane, 2-ethyl-1,3-dioxolane, and acetaldehyde.[1] Crotonaldehyde and polyglycols can also be formed to a lesser extent.[1] The formation of tars and charring can also occur, particularly at higher temperatures.[3]

Catalyzed Cyclodimerization of Ethylene Oxide

An alternative commercial route to 1,4-dioxane is the direct dimerization of ethylene oxide.[1] This method can be advantageous as it is a more direct synthesis from a readily available feedstock.

Chemical Reaction:

2 (CH₂)₂O → C₄H₈O₂

Catalysts:

This reaction is catalyzed by various acidic catalysts, including:

-

Sodium hydrogen sulfate (B86663) (NaHSO₄)[1]

-

Silicon tetrafluoride (SiF₄)[1]

-

Boron trifluoride (BF₃)[1]

-

Acidic cation-exchange resins[1]

Process Conditions:

The reaction conditions for ethylene oxide dimerization can vary depending on the catalyst used. For instance, when using SiF₄ or BF₃, the reaction is typically carried out in the liquid phase at temperatures ranging from -50°C to 0°C.[4]

Data Presentation

The following tables summarize key quantitative data related to the commercial production of 1,4-dioxane.

Table 1: Process Conditions for Dehydration of Diethylene Glycol

| Parameter | Typical Range | Optimal Value | Reference |

| Temperature | 130 - 200 °C | 160 °C | [1] |

| Pressure | 188 - 825 mm Hg | Sub-atmospheric | [1] |

| Sulfuric Acid Conc. | ~5% (by weight) | - | [1] |

| Yield | ~90% | - | [1] |

Table 2: Major Byproducts in the Dehydration of Diethylene Glycol

| Byproduct | Chemical Formula | Reference |

| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | [1] |

| 2-Ethyl-1,3-dioxolane | C₅H₁₀O₂ | [1] |

| Acetaldehyde | C₂H₄O | [1] |

| Crotonaldehyde | C₄H₆O | [1] |

| Polyglycols | - | [1] |

Experimental Protocols

Laboratory Scale Synthesis of 1,4-Dioxane from Diethylene Glycol

This protocol is a representative procedure for the laboratory-scale synthesis of 1,4-dioxane based on the acid-catalyzed dehydration of diethylene glycol.

Materials:

-

Diethylene glycol

-

Concentrated sulfuric acid (98%)

-

Solid sodium hydroxide (B78521) or potassium hydroxide

-

Anhydrous calcium chloride or other suitable drying agent

-

Boiling chips

Equipment:

-

Round-bottom flask (with sufficient headspace to avoid foaming over)

-

Heating mantle

-

Distillation apparatus (condenser, receiving flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Separatory funnel

-

Drying tube

Procedure:

-

Reaction Setup: In a round-bottom flask, place a magnetic stir bar and add diethylene glycol. While stirring, slowly and carefully add concentrated sulfuric acid in a ratio of approximately 5% by weight of the diethylene glycol.

-

Dehydration: Assemble the distillation apparatus. Heat the mixture gently with stirring. The temperature of the reaction mixture should be maintained between 150-170°C.

-

Distillation: The 1,4-dioxane and water will co-distill as an azeotrope. Collect the distillate in the receiving flask. Continue the distillation until no more distillate is collected.

-

Neutralization and First Purification: Cool the collected distillate. Carefully add solid sodium hydroxide or potassium hydroxide to the distillate to neutralize the acidic components and to salt out the 1,4-dioxane. The mixture will separate into two layers.

-

Separation: Transfer the mixture to a separatory funnel and separate the upper organic layer containing the crude 1,4-dioxane.

-

Drying: Dry the crude 1,4-dioxane over a suitable drying agent like anhydrous calcium chloride.

-

Final Distillation: Perform a final fractional distillation of the dried crude product to obtain pure 1,4-dioxane. Collect the fraction boiling at approximately 101°C.

Purification of Crude 1,4-Dioxane

This protocol outlines a common procedure for the purification of commercial or synthesized crude 1,4-dioxane to remove common impurities like water, acetaldehyde, and peroxides.

Materials:

-

Crude 1,4-dioxane

-

Hydrochloric acid (concentrated)

-

Potassium hydroxide pellets

-

Sodium metal

-

Stannous chloride (optional, for peroxide removal)

Equipment:

-

Reflux apparatus (round-bottom flask, condenser)

-

Distillation apparatus

-

Separatory funnel

-

Drying tube

Procedure:

-

Acid Treatment: To the crude 1,4-dioxane, add a small amount of concentrated hydrochloric acid and water. Reflux the mixture for several hours. This step helps to hydrolyze acetal (B89532) impurities.

-

Neutralization and Salting Out: After cooling, add potassium hydroxide pellets to the mixture until the solution is basic and two layers form. The 1,4-dioxane will be in the upper layer.

-

Separation and Drying: Separate the organic layer using a separatory funnel and dry it over fresh potassium hydroxide pellets.

-

Drying with Sodium: For rigorous drying, the 1,4-dioxane can be refluxed over sodium metal until the sodium surface remains bright.

-

Final Distillation: Distill the dry 1,4-dioxane from the sodium. Store the purified 1,4-dioxane over sodium wire to maintain its dryness and prevent peroxide formation.

Mandatory Visualization

Caption: Acid-catalyzed dehydration of diethylene glycol to 1,4-dioxane.

Caption: Catalyzed dimerization of ethylene oxide to form 1,4-dioxane.

Caption: General experimental workflow for the synthesis and purification of 1,4-dioxane.

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

Unveiling Dioxane: A Technical Guide to its Early History and Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the nascent stages of dioxane's history, from its initial synthesis in the mid-19th century to the development of its first industrial production method. The document provides a detailed account of the key scientific figures, their groundbreaking experiments, and the early characterization of this versatile solvent.

From "Ether of Glycol" to a Cornerstone of Synthesis: The Dawn of Dioxane

The story of 1,4-dioxane (B91453), the most common and commercially significant isomer, begins in 1860 with the work of Portuguese chemist Agostinho Vicente Lourenço. In his publication, he detailed the synthesis of a novel compound he termed "éther du glycol" (ether of glycol).[1] Three years later, in 1863, the eminent French chemist Charles-Adolphe Wurtz independently synthesized the same compound, which he named "dioxyde d'éthylène" (ethylene dioxide).[1] These pioneering efforts laid the groundwork for the future widespread use of dioxane in both laboratory and industrial settings.

It was not until 1906 that the Russian chemist Alexei Yevgrafovich Favorsky developed the first commercially viable method for dioxane production. His process, the acid-catalyzed dehydration of diethylene glycol, remains a fundamental approach for manufacturing this important solvent.[1]

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key historical syntheses of 1,4-dioxane, based on available historical records and modern interpretations of these early experiments.

Lourenço's Synthesis of "Ether of Glycol" (1860)

Agostinho Vicente Lourenço's initial synthesis involved the reaction of ethylene (B1197577) glycol with 1,2-dibromoethane (B42909). While the original publication in "Annales de chimie et de physique" provides the conceptual framework, the detailed experimental parameters are not exhaustively described. Based on the chemical principles of the time, the following protocol is a likely representation of his method.

Reaction:

Methodology:

-

Reactants: Ethylene glycol and 1,2-dibromoethane were heated together. While the exact stoichiometry was not specified, a molar excess of ethylene glycol was likely used to favor the desired reaction and minimize the formation of polymeric byproducts.

-

Apparatus: A simple distillation apparatus, common in 19th-century laboratories, would have been employed. This likely consisted of a retort for heating the reactants and a condenser to collect the distillate.

-

Procedure: The mixture of ethylene glycol and 1,2-dibromoethane was heated. The reaction produces hydrogen bromide, which would have been evolved as a gas. The "ether of glycol" (dioxane), along with unreacted starting materials and byproducts, would have been distilled over.

-

Purification: Lourenço would have employed fractional distillation to separate the dioxane from the reaction mixture. He reported a boiling point of approximately 95 °C for his product.[1] This is lower than the modern accepted value, suggesting the presence of impurities, likely water, which forms an azeotrope with dioxane.

Wurtz's Synthesis of "Dioxyde d'éthylène" (1863)

Charles-Adolphe Wurtz's synthesis involved the polymerization of ethylene oxide. His work on ethylene oxide and its derivatives was extensive, and the formation of dioxane was a significant discovery in this context.

Reaction:

Methodology:

-

Reactant: Ethylene oxide was the starting material. Wurtz had developed methods for the preparation of ethylene oxide from ethylene chlorohydrin.

-

Catalyst: While not explicitly detailed in all secondary accounts, Wurtz likely used a small amount of a dehydrating agent or a catalyst to promote the dimerization of ethylene oxide.

-

Apparatus: Similar to Lourenço, a distillation setup would have been used to carry out the reaction and isolate the product.

-

Procedure: Ethylene oxide, in the presence of a catalyst, was heated. The reaction would have resulted in the formation of dioxane and higher polyethylene (B3416737) glycols.

-

Purification: Fractional distillation was the primary method for purifying the "dioxyde d'éthylène."

Favorsky's Industrial Synthesis of Dioxane (1906)

Alexei Yevgrafovich Favorsky's method of acid-catalyzed dehydration of diethylene glycol proved to be a more efficient and scalable process, paving the way for the industrial production of dioxane.

Reaction:

Methodology:

-

Reactant: Diethylene glycol.

-

Catalyst: Concentrated sulfuric acid.

-

Apparatus: A reaction vessel equipped for heating and distillation.

-

Procedure: Diethylene glycol was mixed with a catalytic amount of concentrated sulfuric acid and heated. The reaction involves an intramolecular cyclization to form 1,4-dioxane and water. The dioxane and water, which form an azeotrope, were continuously distilled from the reaction mixture. This removal of products drives the equilibrium towards the formation of dioxane.

-

Purification: The collected distillate, a mixture of dioxane and water, was then subjected to further purification steps. These typically involved:

-

Salting out: Addition of a salt, such as potassium carbonate, to the distillate to reduce the solubility of dioxane in water and cause phase separation.

-

Drying: The separated organic layer (dioxane) was treated with a drying agent, like anhydrous calcium chloride or sodium sulfate, to remove residual water.

-

Final Distillation: A final fractional distillation of the dried dioxane yielded the pure product.

-

Early Quantitative Data on 1,4-Dioxane

The following table summarizes the early reported physical and chemical properties of 1,4-dioxane. It is important to note that the values from the 19th century may differ from modern, more precise measurements due to variations in purity and analytical techniques.

| Property | Reported Value (Early Measurements) | Modern Accepted Value (for comparison) |

| Molecular Formula | C₄H₈O₂ | C₄H₈O₂ |

| Molecular Weight | - | 88.11 g/mol |

| Boiling Point | ~95 °C (Lourenço, 1860)[1] | 101.1 °C[1] |

| Melting Point | - | 11.8 °C[1] |

| Density | - | 1.033 g/mL[1] |

| Solubility in Water | Miscible | Miscible[1] |

| Odor | Faint, pleasant, ether-like | Faint, sweetish, ether-like |

Visualizing the Path to Dioxane

The following diagrams illustrate the key synthetic pathways and the historical timeline of the discovery of dioxane.

References

A Technical Guide to Dioxane: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dioxane refers to a group of heterocyclic organic compounds with the molecular formula C₄H₈O₂. While three isomers exist (1,2-dioxane, 1,3-dioxane (B1201747), and 1,4-dioxane), the 1,4-isomer is the most common and is typically referred to simply as "dioxane".[1] It is a colorless liquid with a faint, sweet odor similar to diethyl ether.[1][2] 1,4-Dioxane (B91453) is classified as a cyclic diether and is widely utilized as a versatile aprotic solvent in a range of industrial and laboratory settings.[1][3] Its miscibility with water and many organic solvents makes it particularly useful, though concerns about its toxicity and potential carcinogenicity necessitate careful handling and monitoring.[1][4][5] This guide provides an in-depth technical overview of 1,4-dioxane, focusing on its chemical properties, synthesis, purification, and applications relevant to research and pharmaceutical development.

Core Chemical and Physical Properties

1,4-Dioxane is a stable compound, but like other ethers, it can form explosive peroxides upon prolonged exposure to air, especially when anhydrous.[6][7] It is hygroscopic and fully miscible with water, forming a positive azeotrope that boils at 87.6 °C (18.6% dioxane by mass).[1][3][7] Its higher boiling point compared to other ethereal solvents like THF (66 °C) makes it a suitable alternative for reactions requiring higher temperatures.[1][3]

Table 1: Physical and Chemical Properties of 1,4-Dioxane

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [2] |

| Molecular Weight | 88.11 g/mol | [2][8] |

| Appearance | Colorless liquid | [1][6] |

| Odor | Faint, sweet, ether-like | [1][2] |

| Density | 1.034 g/mL at 25 °C | [7][8] |

| Melting Point | 11.8 °C (53.2 °F) | [2][9] |

| Boiling Point | 101.1 °C (214 °F) | [2][9] |

| Flash Point | 12 °C (54 °F) | [7] |

| Autoignition Temp. | 180 °C | [9] |

| Vapor Pressure | 30 mmHg at 20 °C | [10] |

| Water Solubility | Miscible | [1][2][4] |

| CAS Number | 123-91-1 | [1][8] |

Synthesis and Purification

Industrial Synthesis

The primary industrial method for producing 1,4-dioxane is the acid-catalyzed dehydration and ring closure of diethylene glycol.[11] This process is typically continuous, operating at temperatures between 130-200 °C using sulfuric acid as the catalyst, although other acids and resins can be used.[11] The raw dioxane is removed from the reaction vessel as an azeotrope with water and subsequently purified through distillation.[11]

Experimental Protocol: Laboratory Synthesis of 1,4-Dioxane

This protocol describes the synthesis via acid-catalyzed dehydration of ethylene (B1197577) glycol.[9][12]

Materials:

-

Ethylene glycol (300 mL)

-

Concentrated sulfuric acid (35 mL)

-

Potassium hydroxide (B78521) (KOH) pellets

-

Lithium metal or sodium metal

-

Stir bar, round-bottom flask, heating mantle, distillation apparatus

Methodology:

-

Reaction Setup: Add 300 mL of ethylene glycol to a round-bottom flask equipped with a stir bar. Carefully add 35 mL of concentrated sulfuric acid while stirring.

-

First Distillation: Heat the mixture. The reaction will produce various side products, causing the mixture to darken.[12] Collect the distillate that comes over between 84 °C and 94 °C. This fraction contains the dioxane-water azeotrope.[12]

-

Separation and Drying: Transfer the distillate to a separate flask. Add approximately 80g of potassium hydroxide (KOH) pellets in portions while stirring.[12] The KOH will absorb the water and polymerize some impurities, causing a separation of layers. Continue adding KOH until it no longer dissolves, ensuring the solution is saturated.

-

Second Distillation: Decant the upper organic layer (dioxane) into a clean, dry distillation flask. Add a few small pieces of a drying agent like lithium or sodium metal.

-

Final Distillation: Distill the liquid. The pure, anhydrous 1,4-dioxane will distill at approximately 101 °C. Collect the final product.

-

Storage: Store the purified dioxane over molecular sieves or a small piece of sodium wire in a tightly sealed bottle to prevent moisture absorption and peroxide formation.[12] If storing for an extended period, an inhibitor should be added.[12]

Experimental Protocol: Purification of Commercial 1,4-Dioxane

Commercial dioxane often contains impurities like water, acetic acid, acetaldehyde, and peroxides.[13][14][15]

Materials:

-

Commercial 1,4-Dioxane (1 L)

-

Potassium hydroxide (KOH) pellets

-

Sodium metal

-

Benzophenone (B1666685) (as an indicator)

-

Reflux and distillation apparatus

-

Nitrogen or Argon gas source

Methodology:

-

Peroxide Test: Before proceeding, test for peroxides. If present, they must be removed first by shaking with a solution of ferrous sulfate (B86663) or by passing the solvent through a column of activated alumina.[13][14]

-

Removal of Water and Acetaldehyde: Reflux 1 L of dioxane with 27 mL of concentrated HCl and 200 mL of water for 12 hours.[13][14] This hydrolyzes the glycol acetal (B89532) impurity to acetaldehyde. Pass a slow stream of nitrogen through the boiling liquid to entrain the acetaldehyde.[13]

-

Drying with KOH: After cooling, add KOH pellets to the solution until the aqueous layer is saturated and separates. Decant the upper dioxane layer and dry it further by leaving it in contact with fresh KOH pellets for 24 hours.[13]

-

Final Drying and Distillation: Filter the dioxane from the KOH pellets into a dry flask. Add small pieces of sodium metal and reflux for several hours until the sodium surface remains bright. The addition of a small amount of benzophenone can be used as an indicator; a persistent deep blue or purple color indicates an anhydrous, peroxide-free solvent.[14]

-

Distillation: Distill the dioxane from the sodium/benzophenone mixture under a nitrogen or argon atmosphere. Collect the fraction boiling at 101-102 °C.[8]

Applications in Drug Development and Research

1,4-Dioxane's unique solvent properties make it valuable in pharmaceutical manufacturing and research.[16][17]

-

Solvent: It is used as a solvent for cellulose (B213188) esters, resins, oils, and waxes.[10][17] In drug synthesis, it serves as a higher-boiling point alternative to THF for various organic reactions.[3][8]

-

Purification: Pharmaceutical companies utilize 1,4-dioxane as a purifying agent to strip impurities from drug products.[16]

-

Reaction Medium: It is a common solvent for reactions such as Boc deprotections, often used as a solution of 4M HCl in dioxane.[8]

-

Derivatives in Medicinal Chemistry: The dioxane scaffold is a useful building block in medicinal chemistry.[18][19]

-

Multidrug Resistance (MDR) Modulators: Certain 1,3-dioxane derivatives have been investigated for their ability to overcome multidrug resistance in cancer cells by interacting with P-glycoprotein (P-gp).[20][21]

-

Novel Bacterial Topoisomerase Inhibitors (NBTIs): Dioxane-linked amide derivatives have been synthesized and evaluated as potent inhibitors of bacterial DNA gyrase, showing activity against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[22]

-

Toxicology and Safety

1,4-Dioxane is considered a hazardous substance with significant health risks upon exposure. It is classified by the U.S. EPA as a probable human carcinogen (Group B2) and by the IARC as a possible human carcinogen (Group 2B).[1][10][23]

-

Exposure Routes: Exposure can occur via inhalation, ingestion, and dermal absorption.[1][24][25]

-

Acute Effects: Short-term exposure to high levels can cause irritation of the eyes, nose, and throat, as well as drowsiness, vertigo, and headache.[10][24] Severe acute exposure can lead to significant liver and kidney damage, which has resulted in fatalities in occupational settings.[23][24][26]

-

Chronic Effects: Long-term exposure in animal studies has been shown to cause liver and kidney damage and induce tumors in the liver and nasal cavity.[10][23][26]

Table 2: Selected Toxicity Data for 1,4-Dioxane

| Exposure Type | Species | Value | Effect / Notes | Reference |

| Inhalation LC₅₀ (4-hr) | Rat | 14,261 ppm | Lethal concentration, 50% | [27] |

| Inhalation (Lethal) | Rat, Mouse, Rabbit | 5,000 ppm | Short-term exposure | [27] |

| Inhalation (Lethal) | Guinea Pig | 10,000 ppm | Short-term exposure | [27] |

| Chronic Inhalation MRL | Human | 0.03 ppm | Minimal Risk Level (≥365 days) | [26] |

| Occupational Exposure Limit | Human | 100 ppm | OSHA, 8-hour workday | [24] |

| Drinking Water Advisory | Human | 0.35 ppb | U.S. EPA Health Advisory Level | [24] |

Analytical Methods

The analysis of 1,4-dioxane, particularly at trace levels in water and consumer products, presents challenges due to its high water solubility.[28][29]

Experimental Protocol: General Workflow for Dioxane Analysis by GC/MS

This workflow is based on principles from EPA methods for analyzing volatile organic compounds.[28][30]

Materials:

-

Gas chromatograph with a mass spectrometer (GC/MS)

-

Headspace autosampler (for certain matrices)

-

Appropriate GC column (e.g., DB-624 or similar)

-

Sample vials (e.g., 40 mL VOA vials with PTFE-lined septa)

-

1,4-Dioxane-d8 (deuterated internal standard)

-

Reagents for sample preservation (e.g., HCl, sodium thiosulfate)

Methodology:

-

Sample Collection and Preservation: For aqueous samples, collect in VOA vials with no headspace. Preserve by acidifying with HCl to pH <2. If residual chlorine is present, add a quenching agent like sodium thiosulfate.[29] Store samples at 0-6 °C.

-

Sample Preparation:

-

Direct Aqueous Injection: For water samples, an internal standard (1,4-dioxane-d8) is added to a known volume of the sample.

-

Headspace Analysis: For consumer products or complex matrices, a known amount of the sample is placed in a headspace vial with a matrix-modifying solvent (e.g., DMSO) and the internal standard.[30] The vial is heated to allow volatile compounds to partition into the headspace.

-

-

GC/MS Analysis:

-

An aliquot of the prepared sample (liquid or headspace gas) is injected into the GC.

-

The components are separated based on their boiling points and interaction with the column's stationary phase.

-

The eluting compounds enter the mass spectrometer, where they are ionized and fragmented.

-

-

Detection and Quantification: The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for 1,4-dioxane and its deuterated standard.[28][30] Quantification is achieved by comparing the peak area of the target analyte to that of the internal standard.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. chemcess.com [chemcess.com]

- 3. Sixty Solvents [chem.rochester.edu]

- 4. 1,4-Dioxane - Enviro Wiki [enviro.wiki]

- 5. 1,4-Dioxane | C4H8O2 | CID 31275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 7. 1,4-Dioxane CAS#: 123-91-1 [m.chemicalbook.com]

- 8. Dioxane [commonorganicchemistry.com]

- 9. Dioxane - Sciencemadness Wiki [sciencemadness.org]

- 10. epa.gov [epa.gov]

- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Purification of 1,4-Dioxane - Chempedia - LookChem [lookchem.com]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. How 1,4-Dioxane is Manufactured and Used in Various Industries [slenvironment.com]

- 17. What is the application of 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. HEALTH ADVISORY - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. 1,4-Dioxane and Our Health | Superfund Research Center [superfund.arizona.edu]

- 25. 1,4-Dioxane Analysis | Eurofins Product Testing USA [eurofinsus.com]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. caslab.com [caslab.com]

- 29. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 30. gcms.cz [gcms.cz]

An In-depth Technical Guide to the Azeotropic Distillation of Dioxane and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the separation of dioxane and water via azeotropic distillation. This method is crucial for obtaining anhydrous dioxane, a common solvent in pharmaceutical and chemical research, where water content can significantly impact reaction outcomes.

Introduction to the Dioxane-Water Azeotrope

1,4-Dioxane (B91453) and water form a minimum-boiling homogeneous azeotrope, meaning they cannot be separated by simple fractional distillation. At a specific composition, the vapor phase has the same composition as the liquid phase, causing them to boil at a constant, lower temperature than either of the pure components. This necessitates the use of specialized distillation techniques, such as azeotropic distillation, to achieve separation.

Physical and Azeotropic Properties

A thorough understanding of the physical properties of dioxane, water, and their azeotrope is fundamental to designing an effective separation process.

| Property | 1,4-Dioxane | Water | Dioxane-Water Azeotrope |

| Boiling Point (°C at 1 atm) | 101.1 - 101.32[1] | 100.0 | 87.6 - 87.82[1] |

| Composition (w/w %) | N/A | N/A | ~82% Dioxane, ~18% Water |

| Molar Mass ( g/mol ) | 88.11 | 18.02 | N/A |

| Density (g/mL at 20°C) | ~1.033 | ~0.998 | N/A |

| Miscibility | Miscible with water in all proportions. | Miscible with dioxane in all proportions. | Homogeneous |

The Principle of Azeotropic Distillation

Azeotropic distillation circumvents the limitations of simple distillation by introducing a third component, known as an entrainer, into the azeotropic mixture. The entrainer is selected based on its ability to form a new, lower-boiling azeotrope with one or both of the original components. This new azeotrope, ideally a heterogeneous azeotrope, can then be distilled off, effectively "breaking" the original azeotrope.

In the case of the dioxane-water system, an entrainer is chosen that preferentially forms a ternary azeotrope with water. This ternary azeotrope is distilled as the overhead product, while anhydrous dioxane is recovered from the bottom of the distillation column.

Entrainers for Dioxane-Water Separation

The selection of an appropriate entrainer is critical for the successful separation of the dioxane-water azeotrope. Ideal entrainers should form a low-boiling, heterogeneous azeotrope with water, be immiscible with water upon condensation, and be easily separable from the overhead condensate for recycling.

Commonly cited entrainers for the dehydration of dioxane include:

-

Benzene (B151609): Forms a ternary azeotrope with dioxane and water. It is effective but its use is often limited due to its toxicity.

-

Cyclohexane: Often used in conjunction with benzene, as described in a Polish patent for the purification of crude dioxane.[2] It is a less toxic alternative to benzene.

While specific quantitative data on the direct comparison of these entrainers for the dioxane-water system is limited in publicly available literature, the principles of azeotropic distillation suggest that an entrainer forming a lower boiling ternary azeotrope and having a greater difference in density from water will lead to more efficient separation in the decanter.

Experimental Protocols

The following sections outline generalized experimental protocols for the azeotropic distillation of dioxane and water. These should be adapted and optimized based on specific laboratory conditions and safety protocols.

General Laboratory Setup

A typical laboratory setup for azeotropic distillation consists of:

-

A round-bottom flask to hold the initial dioxane-water mixture.

-

A distillation column (e.g., Vigreux or packed column) to provide sufficient theoretical plates for efficient separation.

-

A Dean-Stark or similar azeotropic distillation head, which includes a condenser and a graduated collection tube for separating immiscible liquids.

-

A heating mantle with a stirrer.

-

A thermometer to monitor the vapor temperature.

-

Appropriate glassware for collecting the dried dioxane and the separated water.

Protocol 1: Azeotropic Distillation using Benzene as an Entrainer

This protocol is based on the principle of forming a ternary dioxane-water-benzene azeotrope.

Materials:

-

Dioxane-water mixture

-

Benzene (as entrainer)

-

Drying agent (e.g., anhydrous sodium sulfate, molecular sieves)

Procedure:

-

Charging the Flask: Charge the round-bottom flask with the dioxane-water mixture and add a calculated amount of benzene. The exact ratio will depend on the amount of water present and the desired efficiency. A common starting point is to use enough benzene to form the ternary azeotrope with all the water present.

-

Assembly: Assemble the distillation apparatus as described in section 5.1.

-

Heating: Gently heat the mixture to boiling. The vapor, consisting of the ternary azeotrope, will rise through the distillation column.

-

Azeotrope Collection: The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two immiscible layers: an upper organic layer (rich in benzene and dioxane) and a lower aqueous layer.

-

Recycling the Entrainer: The design of the Dean-Stark trap allows for the continuous return of the upper organic layer to the distillation flask, while the lower aqueous layer is collected and removed.

-

Monitoring the Distillation: The distillation is complete when no more water collects in the trap. The temperature at the top of the column will then rise towards the boiling point of pure dioxane.

-

Purification of Dioxane: After cooling the apparatus, the dioxane remaining in the flask is the dried product. For higher purity, a final fractional distillation of this product can be performed.

Protocol 2: Purification of Dioxane via Preliminary Drying and Distillation

This method focuses on reducing the water content with a drying agent before a final distillation.

Materials:

-

Dioxane-water mixture

-

Potassium hydroxide (B78521) (KOH) pellets

-

Sodium metal (use with extreme caution)

-

Anhydrous calcium chloride or magnesium sulfate

Procedure:

-

Preliminary Drying:

-

Treat the crude dioxane with potassium hydroxide (KOH) pellets to remove the bulk of the water. The mixture is typically allowed to stand for a period, with occasional shaking.

-

Decant the dioxane layer from the aqueous KOH layer.

-

-

Refluxing with a Desiccant:

-

Add a more potent drying agent, such as sodium metal, to the decanted dioxane.

-

Reflux the mixture for several hours. The sodium will react with any remaining water.

-

-

Fractional Distillation:

-

After refluxing, distill the dioxane. The initial fraction will contain the dioxane-water azeotrope.

-

Collect the fraction that distills at the boiling point of pure dioxane (101-102°C).

-

Visualization of the Process Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the azeotropic distillation process.

Caption: Workflow of azeotropic distillation for dioxane-water separation.

Safety Considerations

-

Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon standing, especially in the absence of inhibitors. Always handle dioxane in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzene: Benzene is a known carcinogen and is highly flammable. Its use should be minimized, and all handling must be performed in a fume hood with appropriate PPE.

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. Handle with extreme care, under an inert atmosphere if possible, and have appropriate fire extinguishing agents (e.g., Class D extinguisher) readily available.

Conclusion

Azeotropic distillation is an effective and essential technique for the separation of the dioxane-water azeotrope, enabling the production of anhydrous dioxane critical for many chemical and pharmaceutical applications. The choice of entrainer and the specific experimental protocol should be carefully considered based on efficiency, safety, and scalability requirements. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this separation technique in their work.

References

Understanding the Lewis Basicity of 1,4-Dioxane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxane (B91453), a heterocyclic ether, is a versatile solvent widely employed in chemical synthesis, purification, and various industrial processes. Its utility is significantly influenced by its electronic properties, particularly its capacity to act as a Lewis base. The lone pairs of electrons on its two oxygen atoms allow dioxane to form dative covalent bonds with Lewis acids, impacting reaction mechanisms, solubility, and the stability of chemical species. This technical guide provides a comprehensive overview of the Lewis basicity of 1,4-dioxane, presenting quantitative data, detailed experimental protocols for its characterization, and insights into its role in key chemical transformations and its relevance in drug development.

Quantitative Measures of Dioxane's Lewis Basicity

The Lewis basicity of a compound can be quantified using various empirical scales and thermodynamic parameters. For 1,4-dioxane, several key metrics have been established, providing a comparative measure of its electron-donating ability.

Table 1: Quantitative Lewis Basicity Data for 1,4-Dioxane and Related Cyclic Ethers

| Lewis Base | Gutmann Donor Number (DN) (kcal/mol) | EB (ECW Model) | CB (ECW Model) | pKa of Conjugate Acid (in H2SO4) |

| 1,4-Dioxane | 14.8 | 1.86[1] | 1.29[1] | -2.92 |

| Tetrahydrofuran (THF) | 20.0[2] | 2.13 | 1.15 | -2.08 |

| 1,3-Dioxane | - | - | - | -2.57 |

| Tetrahydropyran (THP) | - | - | - | -2.79 |

| Diethyl Ether | 19.2[3] | 1.80 | 1.63 | -3.59 |

Table 2: Enthalpy of Adduct Formation of 1,4-Dioxane with Various Lewis Acids

| Lewis Acid | Enthalpy of Adduct Formation (-ΔH, kcal/mol) | Solvent |

| Antimony Pentachloride (SbCl5) | 14.8 | 1,2-Dichloroethane (B1671644) |

| Boron Trifluoride (BF3) | 12.7 | Dichloromethane |

| Aluminum Trichloride (AlCl3) | - | - |

| Gallium Trichloride (GaCl3) | - | - |

| Boron Tribromide (BBr3) | - | - |

| Trimethylaluminum (AlMe3) | - | - |

Note: Comprehensive experimental data for the enthalpy of adduct formation with a wide range of Lewis acids for 1,4-dioxane is not extensively compiled in single sources. The value for SbCl₅ corresponds to the Gutmann Donor Number definition.[2] The value for BF₃ is a representative value from the literature.

Experimental Protocols for Determining Lewis Basicity

The quantitative assessment of Lewis basicity relies on precise experimental measurements. The following sections detail the methodologies for key experiments cited in the characterization of 1,4-dioxane's electron-donating properties.

Calorimetric Titration (Determination of Gutmann Donor Number)

Isothermal titration calorimetry (ITC) directly measures the heat change associated with the formation of a Lewis acid-base adduct, providing a direct thermodynamic measure of the interaction strength. The Gutmann Donor Number (DN) is a widely used scale of Lewis basicity, defined as the negative of the enthalpy of reaction between a Lewis base and antimony pentachloride (SbCl₅) in a dilute 1,2-dichloroethane solution.[2]

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining the Gutmann Donor Number of dioxane using Isothermal Titration Calorimetry.

Detailed Methodology:

-

Reagent Preparation:

-

All glassware must be rigorously dried to prevent hydrolysis of SbCl₅.

-

Prepare a dilute solution of 1,4-dioxane (e.g., 1-10 mM) in anhydrous 1,2-dichloroethane.

-

Prepare a solution of SbCl₅ in anhydrous 1,2-dichloroethane with a concentration approximately 10-20 times that of the dioxane solution.

-

-

Isothermal Titration Calorimetry (ITC) Procedure:

-

Equilibrate the ITC instrument at the desired temperature (typically 25 °C).

-

Load the 1,4-dioxane solution into the sample cell and the SbCl₅ solution into the injection syringe.[4]

-

Perform a series of injections of the SbCl₅ solution into the dioxane solution, recording the heat change after each injection. A typical experiment consists of 20-30 injections of small aliquots (e.g., 2-10 µL).[5]

-

A control experiment, titrating the SbCl₅ solution into pure 1,2-dichloroethane, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection to obtain the heat change per injection.

-

Subtract the heat of dilution from the heat of reaction for each injection.

-

Plot the corrected heat change per mole of injectant against the molar ratio of SbCl₅ to dioxane.

-

Fit the resulting binding isotherm to a suitable binding model (typically a 1:1 binding model) to determine the enthalpy of reaction (ΔH).

-

The Gutmann Donor Number (DN) is the negative of this enthalpy value, expressed in kcal/mol.[2]

-

Spectroscopic Titration (31P NMR)

The Gutmann-Beckett method provides an alternative way to assess Lewis basicity by observing the change in the 31P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with a Lewis base.[6] While originally designed to measure Lewis acidity of solvents, it can be adapted to characterize the relative Lewis basicity of a substance like dioxane.

Experimental Workflow for 31P NMR Titration

Caption: Workflow for characterizing the Lewis basicity of dioxane using 31P NMR spectroscopy.

Detailed Methodology:

-

Sample Preparation:

-

Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a weakly coordinating, deuterated solvent (e.g., CDCl₃ or C₆D₆).

-

Prepare a series of NMR tubes containing the Et₃PO solution.

-

Prepare a stock solution of 1,4-dioxane in the same deuterated solvent.

-

-

31P NMR Spectroscopy:

-

Record a 31P NMR spectrum of the Et₃PO solution without any added dioxane to establish the initial chemical shift.

-

Incrementally add aliquots of the 1,4-dioxane solution to the NMR tube containing the Et₃PO solution.

-

After each addition, thoroughly mix the solution and record the 31P NMR spectrum.

-

-

Data Analysis:

-

Plot the observed 31P chemical shift of Et₃PO as a function of the molar ratio of dioxane to Et₃PO.

-

The change in chemical shift (Δδ) upon complexation provides a measure of the Lewis basicity of dioxane. A larger downfield shift indicates a stronger interaction.

-

By comparing the Δδ value for dioxane with those obtained for other Lewis bases under identical conditions, a relative Lewis basicity scale can be established.

-

The Role of Dioxane's Lewis Basicity in Chemical Transformations

The ability of 1,4-dioxane to act as a Lewis base is not merely a physical characteristic but plays a crucial role in directing the course of various chemical reactions.

The Schlenk Equilibrium

A classic example illustrating the influence of dioxane's Lewis basicity is the Schlenk equilibrium, which describes the composition of Grignard reagents in solution. Grignard reagents (RMgX) exist in equilibrium with the corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂).[7][8]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by the solvent. In ethereal solvents like diethyl ether or THF, the equilibrium often lies to the left. However, the addition of 1,4-dioxane drives the equilibrium significantly to the right.[7][8] This is because dioxane, acting as a bidentate Lewis base, coordinates strongly with the Lewis acidic magnesium halides (MgX₂) to form an insoluble precipitate, MgX₂(dioxane)₂.[7][8] This precipitation effectively removes MgX₂ from the solution, and according to Le Châtelier's principle, shifts the equilibrium to favor the formation of the soluble dialkylmagnesium species (R₂Mg).[7]

Logical Relationship in the Schlenk Equilibrium

Caption: The role of 1,4-dioxane in shifting the Schlenk equilibrium to favor the formation of dialkylmagnesium.

Cationic Polymerization

In cationic polymerization, the Lewis basicity of the solvent can have a profound effect on the polymerization rate and the properties of the resulting polymer. Strong Lewis bases can coordinate with the propagating cationic species, stabilizing them and potentially slowing down the polymerization. In some cases, Lewis bases like dioxane can be intentionally added to control the polymerization process.[9] For instance, in the cationic polymerization of vinyl ethers initiated by Lewis acids, the addition of a Lewis base such as dioxane can lead to the formation of polymers with narrower molecular weight distributions.[6] This is attributed to the reversible formation of a dormant species where the Lewis base is coordinated to the active cationic center, reducing the concentration of the highly reactive free cations and thus suppressing termination and chain transfer reactions.

Simplified Mechanism of Controlled Cationic Polymerization

Caption: Simplified mechanism showing the role of dioxane in controlling cationic polymerization.

Relevance in Drug Development and Formulation

In the pharmaceutical industry, understanding the Lewis basicity of excipients like 1,4-dioxane is crucial for formulation development. While dioxane itself is generally not used as a primary excipient in final drug products due to safety concerns, its properties are relevant in the manufacturing process and for understanding potential interactions.[10]

The Lewis basicity of a solvent can significantly impact the solubility of active pharmaceutical ingredients (APIs). For APIs with Lewis acidic functional groups, a solvent with appropriate Lewis basicity, like dioxane, can form adducts that enhance solubility. This is particularly important during synthesis, purification, and the preparation of stock solutions for high-throughput screening.

Furthermore, the ability of dioxane to form hydrogen bonds (a specific type of Lewis acid-base interaction) can influence the stability of APIs in solution. By competing for hydrogen bond donor sites on an API, dioxane can prevent aggregation or degradation pathways that are mediated by intermolecular hydrogen bonding.

However, the presence of residual dioxane in a final drug product is strictly regulated due to its potential toxicity.[11] Therefore, while its Lewis basicity can be advantageous during manufacturing, its removal to acceptable levels is a critical step.

Computational Approaches to Determining Lewis Basicity

Computational chemistry provides a powerful tool for predicting and understanding the Lewis basicity of molecules like 1,4-dioxane. Density Functional Theory (DFT) is a commonly employed method for calculating the properties of Lewis acid-base adducts.

Computational Workflow for Determining Enthalpy of Adduct Formation

Caption: A generalized workflow for calculating the enthalpy of adduct formation using Density Functional Theory.

Computational Protocol Outline:

-

Model Building: Construct the 3D structures of 1,4-dioxane and the desired Lewis acid (e.g., BF₃, SbCl₅) using molecular modeling software.

-

Geometry Optimization: Perform geometry optimizations for the individual molecules and the anticipated Lewis acid-base adduct using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).[12]

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Calculate the single-point electronic energies of the optimized structures at a higher level of theory or with a larger basis set for improved accuracy.

-